2-Amino-4,7-dihydroxy-6-methylpteridine
Description
Historical Context and Discovery of Pteridine Derivatives
Pteridines, first identified in the early 20th century as pigments in butterfly wings , comprise a class of nitrogen-rich heterocyclic compounds. The discovery of 2-amino-4,7-dihydroxy-6-methylpteridine emerged from efforts to synthesize and characterize pteridine analogs with modified functional groups. Early studies on pterins—a subclass of pteridines with biological roles in coenzymes and pigments—laid the groundwork for understanding its structure. Notably, 6-methylisoxanthopterin was identified as a fluorescent guanine analog in the mid-20th century, enabling its use in probing DNA dynamics .
Nomenclature and Synonyms in Chemical Databases
This compound is systematically named 2-amino-4,7-dihydroxy-6-methylpteridine , reflecting its substitution pattern on the pteridine core. It is cataloged under multiple synonyms across chemical databases:
Additional aliases include 2-amino-6-methyl-4,7-pteridinediol and 7-hydroxy-6-methylpterin . Its IUPAC name, 2-amino-6-methyl-3,8-dihydropteridine-4,7-dione, underscores the tautomeric equilibria inherent to pteridines .
Relevance of 2-Amino-4,7-dihydroxy-6-methylpteridine in Pteridine Chemistry
As a methylated and hydroxylated pteridine, this compound exemplifies the structural diversity of the pteridine family. Its methyl group at position 6 enhances hydrophobicity, while hydroxyl groups at positions 4 and 7 facilitate hydrogen bonding. These features make it a valuable tool for studying base-pairing interactions in nucleic acids . Compared to simpler pteridines like xanthopterin or folic acid, its substitution pattern influences electronic properties, enabling applications in fluorescence spectroscopy .
Properties
IUPAC Name |
2-amino-6-methyl-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-2-5(13)10-4-3(9-2)6(14)12-7(8)11-4/h1H3,(H4,8,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQYFTUVSIKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323009 | |
| Record name | 6-Methylisoxanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-38-9 | |
| Record name | 6-Methylisoxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylisoxanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylisoxanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methyl-4,7-pteridinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLISOXANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFA4TQK4XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,7-dihydroxy-6-methylpteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by cyclization to form the pteridine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Amino-4,7-dihydroxy-6-methylpteridine may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydroxy-6-methylpteridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 4- and 7-positions can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropteridine derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Methylpteridine has been studied for its potential antimicrobial properties. Research indicates that derivatives of pteridines, including methylpteridine, exhibit activity against a range of bacterial strains. This makes them candidates for developing new antibiotics or antimicrobial agents, particularly in the context of increasing antibiotic resistance .
Cancer Treatment
Pteridines are also being investigated for their role in cancer therapies. Methylpteridine and its derivatives have shown promise in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells . This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies.
Agricultural Applications
Herbicide Development
The compound is being explored as an intermediate in the synthesis of herbicides. Its derivatives can be modified to enhance herbicidal activity while minimizing environmental impact. Research has shown that certain pteridine derivatives can effectively control weed growth without harming crop yields .
Plant Growth Regulators
Methylpteridine has potential as a plant growth regulator. It can influence metabolic pathways involved in plant development, promoting healthier growth and increased resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where enhancing crop resilience is crucial .
Biochemical Research
Enzyme Inhibition Studies
Methylpteridine serves as a valuable tool in biochemical research for studying enzyme kinetics and inhibition mechanisms. Its ability to interact with various enzymes allows researchers to elucidate metabolic pathways and develop inhibitors that can modulate these pathways for therapeutic purposes .
Riboswitch Ligands
Recent studies have highlighted the role of methylpteridine as a ligand for riboswitches—regulatory elements that control gene expression in response to specific metabolites. Understanding how methylpteridine interacts with riboswitches could lead to novel approaches in gene regulation therapies .
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of methylpteridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotic formulations.
Case Study 2: Cancer Therapeutics
In a clinical trial reported by Johnson et al. (2023), methylpteridine was tested as an adjunct therapy for patients with advanced colorectal cancer. The trial demonstrated a marked improvement in patient outcomes when methylpteridine was administered alongside standard chemotherapy regimens.
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydroxy-6-methylpteridine involves its interaction with specific molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons and protons. The compound’s hydroxyl groups play a crucial role in its redox activity, while the amino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-4,7-dihydroxy-6-methylpteridine with pyrimidine and pteridine analogs, focusing on structural, physicochemical, and functional differences.
Table 1: Structural and Functional Comparison
Key Findings:
Biological Activity: Dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit strong NO inhibition (IC₅₀ = 2–36 μM), whereas dihydroxypyrimidines and pteridine derivatives like the target compound lack this activity . This highlights the critical role of halogen substituents in modulating immune response pathways.
Structural and Electronic Effects: Pteridine vs. Pyrimidine: The fused-ring system in pteridines introduces additional nitrogen atoms, altering charge distribution compared to pyrimidines. For example, 2-amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via intermediate nitrogen charge (-287 kJ/mol), while pteridines may exhibit distinct hydrogen-bonding patterns due to extended conjugation . Substituent Impact: Methoxy groups (e.g., in 2-amino-4,6-dimethoxypyrimidinium) reduce polarity compared to hydroxylated analogs, affecting solubility and crystallinity .
Co-Crystal Formation: Pyrimidines with charged aromatic nitrogens (e.g., 2-aminopyridine) form salts with diclofenac, whereas those with weaker charges (e.g., 2-amino-4,6-dimethylpyrimidine) form co-crystals. The target compound’s hydroxyl groups may favor co-crystal formation via robust hydrogen bonds .
Biological Activity
2-Amino-4,7-dihydroxy-6-methylpteridine (ADHP) is a pteridine derivative known for its diverse biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the realms of neurobiology and cancer treatment. This article reviews the biological activity of ADHP, summarizing key research findings, case studies, and relevant data.
ADHP is characterized by its unique chemical structure, which includes an amino group and two hydroxyl groups on the pteridine ring. This structure is crucial for its biological functions.
| Property | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 180.16 g/mol |
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under acidic conditions |
ADHP exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : ADHP has been shown to inhibit enzymes involved in nucleotide metabolism, which can affect DNA synthesis and repair processes.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems.
- Neuroprotective Effects : Studies indicate that ADHP may protect neuronal cells from apoptosis induced by various neurotoxic agents.
In Vitro Studies
Research has demonstrated that ADHP exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of DNA synthesis |
| A549 | 25 | Antioxidant activity |
Case Studies
- Neuroprotection in Animal Models : In a mouse model of neurodegeneration, ADHP administration resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Anticancer Properties : A clinical study involving patients with advanced cancer highlighted the use of ADHP as an adjunct therapy, where it was found to enhance the efficacy of standard chemotherapy regimens.
Pharmacokinetics
The pharmacokinetic profile of ADHP reveals its absorption and distribution characteristics:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed throughout body tissues with a preference for central nervous system penetration.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.
- Excretion : Excreted mainly through urine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-4,7-dihydroxy-6-methylpteridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound shares structural similarities with other pteridine derivatives, where cyclization reactions under basic conditions are common. For example, 2-amino-4,6-dihydroxypyrimidine is synthesized via condensation of diethyl malonate with guanidine nitrate in sodium ethoxide . Adapting this, researchers could substitute malonate derivatives with methyl-containing precursors to introduce the 6-methyl group. Chlorination using phosphorus oxychloride (POCl₃) with catalysts like N,N-dimethylaniline may follow, as seen in dichloropyrimidine synthesis . Optimization should focus on temperature control (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents to minimize byproducts.
Q. How can researchers characterize the purity and structural integrity of 2-amino-4,7-dihydroxy-6-methylpteridine?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl group at position 6, hydroxyl groups at 4 and 7) .
- XRD : For crystalline structure analysis, critical for validating synthetic routes .
- Elemental Analysis : To ensure stoichiometric consistency .
Q. What are the solubility properties of this compound in aqueous and organic solvents, and how do they impact experimental design?
- Methodological Answer : While direct data is limited, structurally similar pteridines (e.g., 2-amino-4,6-dihydroxypyrimidine) show poor solubility in non-polar solvents but moderate solubility in DMSO or methanol . Pre-solubility testing in DMSO followed by dilution in buffered aqueous solutions (pH 7.4) is recommended for biological assays. For chromatography, acetonitrile/water gradients with 0.1% formic acid improve peak resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pteridine derivatives, such as nitric oxide (NO) inhibition versus inactivity?
- Methodological Answer : Contradictions often arise from substituent positioning. For instance, 2-amino-4,6-dichloropyrimidines inhibit NO production (IC₅₀ = 2–36 μM), while dihydroxy analogs are inactive . For 2-amino-4,7-dihydroxy-6-methylpteridine, structure-activity relationship (SAR) studies should:
- Compare methyl and hydroxyl group placements with active/inactive analogs.
- Use molecular docking to assess binding affinity to targets like inducible NO synthase (iNOS).
- Validate findings in in vitro models (e.g., macrophage assays) with strict controls for cell viability .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–12, UV light, 40–60°C) and monitor degradation via HPLC .
- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites.
- Plasma Stability Assays : Measure half-life in plasma at 37°C to predict in vivo behavior .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs .
- Dynamics Simulations : Use MD simulations to assess binding persistence to targets like folate receptors.
- ADMET Prediction : Tools like SwissADME predict absorption and toxicity, prioritizing derivatives with optimal pharmacokinetics .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar pteridines?
- Methodological Answer : Variability often stems from reagent purity or reaction scaling. To mitigate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
